molecular formula C22H34ClN3O2 B1666985 Bidisomide CAS No. 103810-45-3

Bidisomide

Cat. No.: B1666985
CAS No.: 103810-45-3
M. Wt: 408 g/mol
InChI Key: GTEPPJFJSNSNIH-UHFFFAOYSA-N
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Description

Bidisomide is a chemical compound known for its antiarrhythmic properties. It is primarily used in the treatment of ventricular and supraventricular tachycardias. The compound is characterized by its ability to decrease the rate of rise of the action potential upstroke in cardiac tissues, thereby stabilizing the heart’s rhythm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bidisomide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the reaction of 2-chlorobenzyl chloride with piperidine to form 2-chlorobenzylpiperidine. This intermediate is then reacted with butyryl chloride to yield the final product, this compound. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Bidisomide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bidisomide has a wide range of applications in scientific research:

Mechanism of Action

Bidisomide exerts its effects by blocking sodium channels in cardiac cells. This action reduces the rate of rise of the action potential upstroke, thereby stabilizing the heart’s rhythm. The compound also affects other ion channels, contributing to its overall antiarrhythmic properties. The primary molecular targets include the sodium channels and the pathways involved in cardiac excitation and conduction .

Comparison with Similar Compounds

Uniqueness of Bidisomide: this compound is unique in its ability to affect multiple ion channels, providing a broader spectrum of antiarrhythmic activity. It also has a higher therapeutic index compared to some other antiarrhythmic agents, making it a safer option for clinical use .

Properties

IUPAC Name

2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEPPJFJSNSNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869599
Record name Bidisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116078-65-0
Record name Bidisomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116078-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bidisomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bidisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIDISOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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